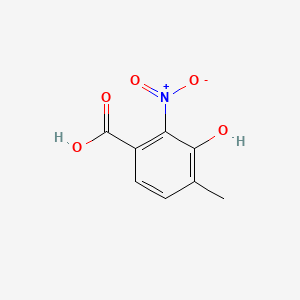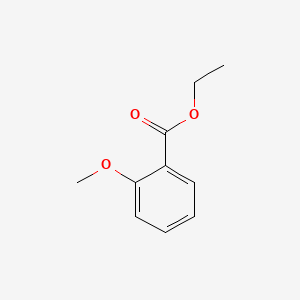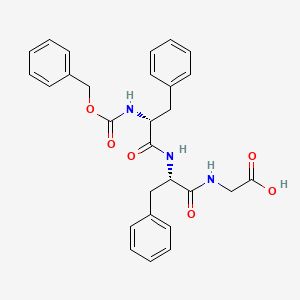
卡巴酰基苯丙氨酰-苯丙氨酰-甘氨酸
描述
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is a synthetic tripeptide that belongs to the family of opioid peptides. It has been extensively studied for its various biological activities, including potent analgesic effects. This compound is also known for its role in enzyme inhibition and as a substrate for various enzymes.
科学研究应用
Carbobenzoxyphenylalanyl-phenylalanyl-glycine has a wide range of scientific research applications:
Enzyme Inhibition and Substrate Analysis: It has been studied as a weak competitive inhibitor of carboxypeptidase A, an enzyme crucial in protein metabolism.
Peptide Synthesis and Structural Analysis: The compound is used in the synthesis of peptides and studying peptide structures.
Neuroprotective Research: It has shown potential therapeutic applications in neurodegenerative diseases.
Melanocyte-Stimulating Activity: The compound has been linked to melanocyte-stimulating activity, contributing to research in dermatology and pigment disorders.
Antineoplastic Agents: It has been evaluated in structure-activity studies for potential cancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is synthesized through peptide coupling reactions. The synthesis typically involves the coupling of carbobenzoxyphenylalanine, phenylalanine, and glycine in a specific order. Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of carbobenzoxyphenylalanyl-phenylalanyl-glycine involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes multiple steps of deprotection and coupling, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Carbobenzoxyphenylalanyl-phenylalanyl-glycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation and Reduction: The phenyl groups in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including other protecting groups like tert-butyloxycarbonyl (Boc), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the individual amino acids (phenylalanine and glycine) and their derivatives, as well as modified peptides with different protecting groups.
作用机制
Carbobenzoxyphenylalanyl-phenylalanyl-glycine exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes like carboxypeptidase A, preventing the enzyme from catalyzing its substrate. This inhibition can affect various metabolic pathways and biological processes. The compound’s molecular targets include the active sites of specific enzymes, and its pathways involve the modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- Carbobenzoxyphenylalanyl-phenylalanyl-glycine (all D-isomer)
- Carbobenzoxyphenylalanyl-phenylalanyl-glycine (all L-isomer)
- Benzyloxycarbonyl-phenylalanyl-phenylalanyl-glycine
Uniqueness
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is unique due to its specific sequence of amino acids and the presence of the carbobenzoxy protecting group. This structure allows it to exhibit potent biological activities, including enzyme inhibition and analgesic effects, which are not as pronounced in similar compounds.
属性
IUPAC Name |
2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997002 | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75539-79-6 | |
| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


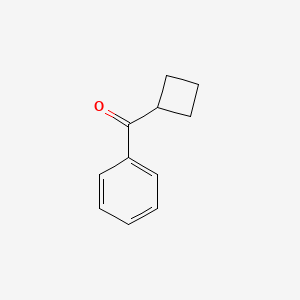
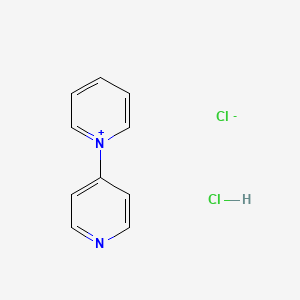
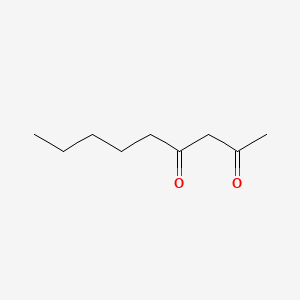
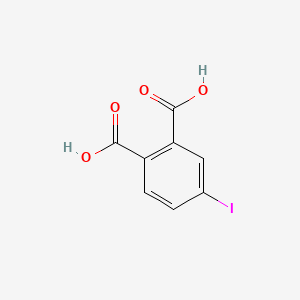

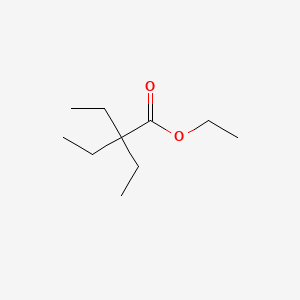
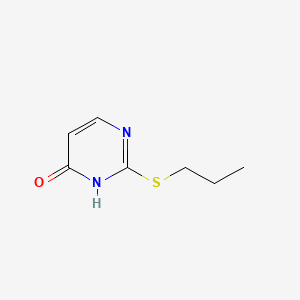
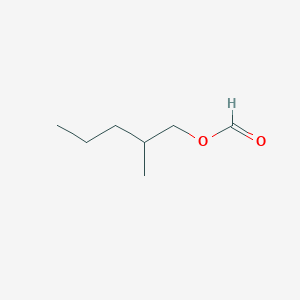
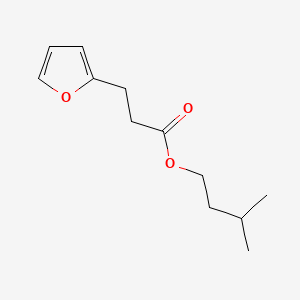
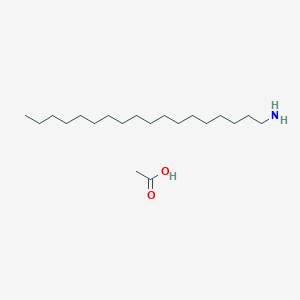
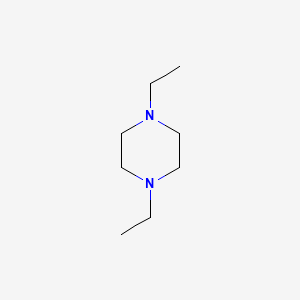
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
